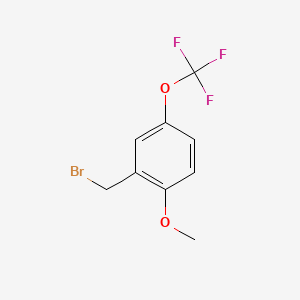

2-Methoxy-5-(trifluoromethoxy)benzyl bromide

Overview

Description

The compound 2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a chemical entity that can be inferred to have potential applications in organic synthesis, given its functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the properties and potential reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.

Synthesis Analysis

The synthesis of related aryl bromide compounds typically involves halogenation reactions or coupling reactions. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is achieved through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid in the presence of hydrogen peroxide, yielding an 80% yield after recrystallization . This suggests that similar conditions could potentially be used for synthesizing 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide often features a bismuth atom with distorted trigonal-bipyramidal coordination, as seen in the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) . The presence of methoxy and bromo substituents influences the molecular geometry and could affect the reactivity of the compound.

Chemical Reactions Analysis

Compounds with methoxy and bromo substituents can undergo various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH affords the corresponding arylphenols . This indicates that 2-Methoxy-5-(trifluoromethoxy)benzyl bromide could potentially participate in similar reactions, such as demethylation or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide can be deduced from related compounds. Aryl bromides typically have significant molecular weights and are relatively stable under standard conditions. The presence of a trifluoromethoxy group could increase the compound's electronegativity and influence its boiling point and solubility . The methoxy group could also affect the compound's solubility in organic solvents .

Scientific Research Applications

Trifluoromethoxylation and Nucleophilic Substitution

The trifluoromethoxy group's ability to engage in nucleophilic substitution reactions, particularly in the context of activating bromides such as benzyl bromide for aliphatic trifluoromethyl ether formation, showcases its utility in synthetic chemistry. This process, facilitated by specific reagents under microwave irradiation, exemplifies the compound's role in introducing trifluoromethoxy functionalities into various substrates (Marrec et al., 2010).

Aryne Route to Naphthalenes

The generation and in situ trapping of aryne intermediates from compounds like 1-bromo-2-(trifluoromethoxy)benzene illustrate the compound's versatility in synthetic routes leading to naphthalene derivatives. This approach highlights its potential in constructing complex aromatic systems, contributing significantly to the development of new materials and molecules (Schlosser & Castagnetti, 2001).

Synthesis and Oxidative Addition Reactions

The compound's reactivity towards oxidative addition reactions, as demonstrated in the synthesis of specific antimony derivatives, underscores its role in the preparation of metal-organic frameworks and complexes. These compounds have implications in catalysis, material science, and potentially in pharmaceuticals (Sharutin & Sharutina, 2020).

Composite Material Preparation

Incorporating the compound into composite materials, such as the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, demonstrates its utility in enhancing the properties of materials. Such composites find applications in electronics, photonics, and as advanced coatings, reflecting the compound's contribution to material science and engineering (Kubo et al., 2005).

Nucleophilic Trifluoromethylation

The compound's involvement in nucleophilic trifluoromethylation reactions, especially in ionic liquids, offers a greener alternative to traditional solvents. This application is critical in developing environmentally friendly synthetic methodologies, aligning with the principles of green chemistry (Kim & Shreeve, 2004).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that benzylic bromides, such as this compound, often target nucleophilic sites in biological molecules due to their electrophilic nature .

Mode of Action

Benzylic bromides are known to react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Methoxy-5-(trifluoromethoxy)benzyl bromide may interact with its targets through a similar mechanism.

properties

IUPAC Name |

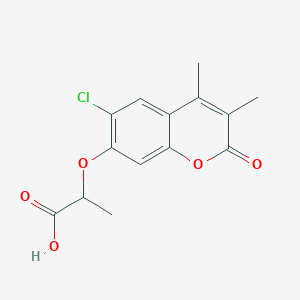

2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHYZUINFUNPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395550 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

CAS RN |

478484-53-6 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478484-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)

![1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B1307942.png)

![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)